molecular formula C23H19FN2O2 B6569079 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide CAS No. 946318-42-9

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide

Cat. No. B6569079
CAS RN: 946318-42-9
M. Wt: 374.4 g/mol
InChI Key: YWKWXDXHNVRFPC-UHFFFAOYSA-N
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Description

“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide” is a chemical compound with a benzoyl group attached to a tetrahydroquinoline ring, which is further attached to a fluorobenzamide group . This structure suggests that it might have interesting chemical and biological properties.


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would largely depend on the conditions and reagents present. For example, the amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The benzoyl group might undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the fluorine atom might increase its electronegativity and polarity. The benzoyl and amide groups might participate in hydrogen bonding, affecting its solubility in different solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The study of benzoyl tetrahydroquinoline derivatives is an active area of research due to their potential biological activities. Future research on “N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide” might focus on elucidating its synthesis, properties, and potential applications .

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2/c24-19-10-4-8-18(14-19)22(27)25-20-11-12-21-17(15-20)9-5-13-26(21)23(28)16-6-2-1-3-7-16/h1-4,6-8,10-12,14-15H,5,9,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKWXDXHNVRFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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